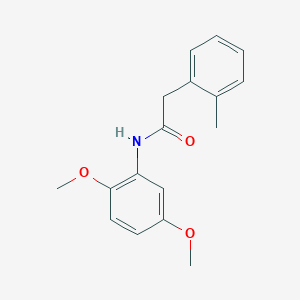
N-(2,5-dimethoxyphenyl)-2-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-2-(2-methylphenyl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a 2,5-dimethoxyphenyl group and a 2-methylphenyl group attached to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-2-(2-methylphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and 2-methylbenzoyl chloride.
Acylation Reaction: The 2,5-dimethoxyaniline undergoes an acylation reaction with 2-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the intermediate N-(2,5-dimethoxyphenyl)-2-methylbenzamide.
Reduction: The intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(2,5-dimethoxyphenyl)-2-(2-methylphenyl)acetamide can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of methoxy groups on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: N-(2,5-dimethoxyphenyl)-2-(2-methylphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound may be used to study the effects of acetamide derivatives on biological systems. It can be used in assays to investigate enzyme interactions or receptor binding.
Medicine: The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structural features make it a candidate for exploring pharmacological activities such as anti-inflammatory or analgesic effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it valuable for various industrial applications.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of methoxy groups on the aromatic ring can influence its binding affinity and selectivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-(2,5-dimethoxyphenyl)-2-phenylacetamide: Similar structure but lacks the methyl group on the phenyl ring.
N-(2-methoxyphenyl)-2-(2-methylphenyl)acetamide: Similar structure but has only one methoxy group on the phenyl ring.
N-(2,5-dimethoxyphenyl)-2-(4-methylphenyl)acetamide: Similar structure but the methyl group is positioned differently on the phenyl ring.
Uniqueness: N-(2,5-dimethoxyphenyl)-2-(2-methylphenyl)acetamide is unique due to the specific arrangement of methoxy and methyl groups on the aromatic rings. This arrangement can influence its chemical reactivity, binding properties, and overall biological activity, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12-6-4-5-7-13(12)10-17(19)18-15-11-14(20-2)8-9-16(15)21-3/h4-9,11H,10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAQPBZCNOEQPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5352990.png)
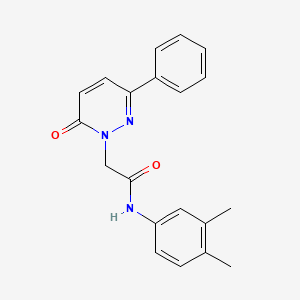
![2-{2-[2-(benzyloxy)phenyl]vinyl}-8-quinolinol](/img/structure/B5353008.png)
![3-{[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5353020.png)
![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-2,6-dihydroxybenzamide](/img/structure/B5353032.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5353040.png)
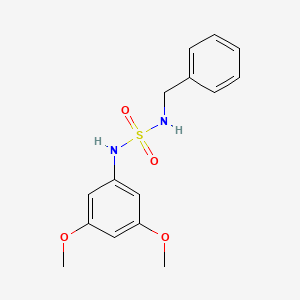
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5353047.png)
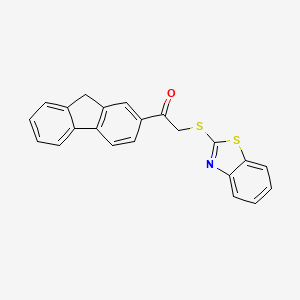
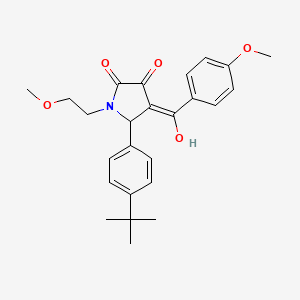
![1'-[2-(1H-imidazol-2-yl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5353062.png)
![1-{[(2-phenylethyl)amino]carbonyl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5353064.png)
![6-methyl-2,4-dioxo-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5353066.png)
![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B5353078.png)
